

6-Sulfatoxy Melatonin-d4 certificate of analysis

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Compound of Interest

Compound Name: 6-Sulfatoxy Melatonin-d4

Cat. No.: B12426158

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Technical Guide: 6-Sulfatoxy Melatonin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Sulfatoxy Melatonin-d4**, a critical analytical standard used in biomedical research and drug development. This document outlines its chemical properties, typical analytical specifications, and the methodologies commonly employed for its characterization.

Introduction

6-Sulfatoxy Melatonin-d4 is the deuterated analog of 6-Sulfatoxy Melatonin, the primary urinary metabolite of melatonin. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of melatonin and its metabolites in biological fluids.^[1] Such analyses are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.^[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for **6-Sulfatoxy Melatonin-d4**, compiled from various suppliers. Note that lot-specific values can be found on the Certificate of Analysis provided by the supplier.

Parameter	Value	Source
Chemical Identity		
IUPAC Name	3-(2-acetamidoethyl-1,1,2,2-d4)-5-methoxy-1H-indol-6-yl hydrogen sulfate, sodium salt	[1]
Alternate Names	N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide-d4 sodium	[2]
CAS Number	1309935-98-5 (non-salt)	[2]
Molecular Formula	C ₁₃ H ₁₁ D ₄ N ₂ NaO ₆ S	[2][3]
Molecular Weight	354.35 g/mol	[2][3][4]
Purity		
Purity Specification	≥99%	[2]
Physical Properties		
Storage Temperature	+4°C	[5]
Product Format	Neat	[5]

Experimental Protocols

While specific protocols are proprietary to the manufacturer, the following outlines the standard methodologies used for the quality control and certification of **6-Sulfatoxy Melatonin-d4**.

Identity Confirmation

a) Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the compound.
- Methodology: A solution of the compound is infused into a mass spectrometer (typically a high-resolution instrument like a Q-TOF or Orbitrap). The instrument is operated in negative

ion mode to detect the deprotonated molecule $[M-H]^-$. The observed mass-to-charge ratio (m/z) is then compared to the theoretical exact mass of the deuterated compound.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure and the position of the deuterium labels.
- Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6) and analyzed using a high-field NMR spectrometer. 1H NMR is used to confirm the absence of protons at the deuterated positions, and ^{13}C NMR is used to verify the carbon skeleton.

Purity Determination

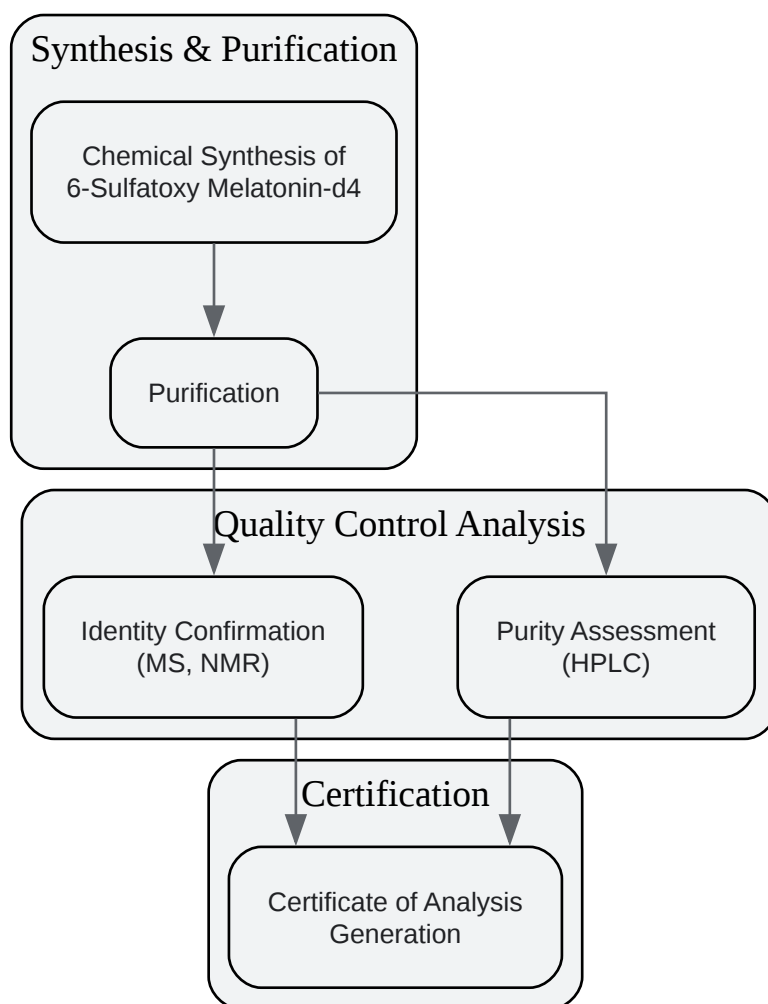
a) High-Performance Liquid Chromatography (HPLC):

- Objective: To determine the purity of the compound by separating it from any potential impurities.
- Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable reverse-phase column (e.g., C18). A gradient elution method is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The eluent is monitored by a UV detector at a wavelength where the compound has maximum absorbance. Purity is calculated based on the relative peak area of the main component.

Visualizations

Analytical Workflow for Certification

The following diagram illustrates the typical workflow for the analytical certification of **6-Sulfatoxy Melatonin-d4**.

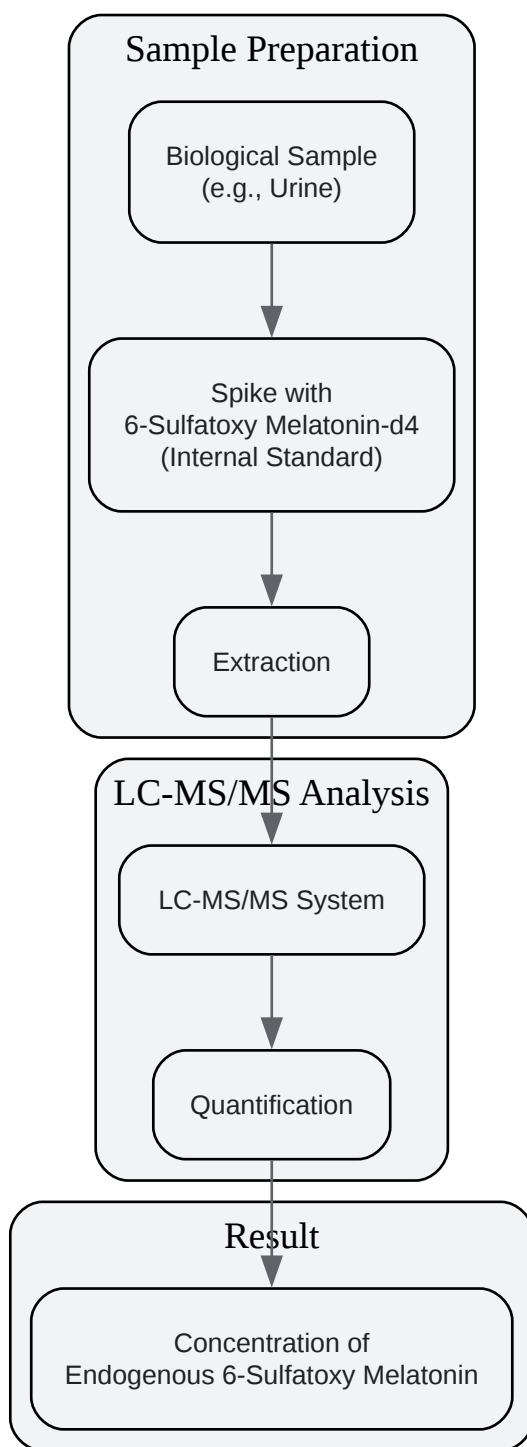


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Caption: Workflow for the synthesis and quality control of **6-Sulfatoxy Melatonin-d4**.

Role as an Internal Standard

The diagram below illustrates the role of **6-Sulfatoxy Melatonin-d4** as an internal standard in a typical quantitative mass spectrometry experiment.



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Caption: Use of **6-Sulfatoxy Melatonin-d4** as an internal standard for quantification.

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